molecular formula C25H28N2O5S B11133241 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide

Cat. No.: B11133241
M. Wt: 468.6 g/mol
InChI Key: PQZCUXAHOHGREJ-UHFFFAOYSA-N
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Description

N~2~-[(2-Methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide is a sulfonamide-substituted glycinamide derivative characterized by dual aryl sulfonyl groups and a chiral N-(1-phenylethyl) moiety. Its structure combines a glycinamide backbone with two distinct sulfonyl substituents: a 2-methoxy-5-methylphenyl group and a 4-methoxyphenyl group.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

2-(4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C25H28N2O5S/c1-18-10-15-23(32-4)24(16-18)33(29,30)27(21-11-13-22(31-3)14-12-21)17-25(28)26-19(2)20-8-6-5-7-9-20/h5-16,19H,17H2,1-4H3,(H,26,28)

InChI Key

PQZCUXAHOHGREJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl and methoxy-substituted phenyl groups, followed by their coupling with glycinamide derivatives under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and glycinamide precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Glycinamides

The target compound’s structural uniqueness lies in its dual methoxy-substituted aryl sulfonyl groups and the N-(1-phenylethyl) side chain . Below is a comparative analysis with key analogues:

Compound Name Key Substituents Molecular Formula (MW) Notable Features Reference
Target Compound - 2-Methoxy-5-methylphenyl sulfonyl
- 4-Methoxyphenyl sulfonyl
- N-(1-phenylethyl)
C₃₁H₃₃N₂O₆S (estimated ~585 g/mol) High lipophilicity due to dual methoxy groups; chiral center from phenylethyl group.
N~2~-[(4-Bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide - 4-Bromophenyl sulfonyl
- Cyclohexyl group
C₂₁H₂₅BrN₂O₄S (481.4 g/mol) Enhanced metabolic stability from cyclohexyl group; bromine adds halogen bonding potential.
N~2~-((2-Amino-5-bromopyridin-3-yl)sulfonyl)-N-(4-methoxyphenyl)-N~2~-methylglycinamide - 2-Amino-5-bromopyridinyl sulfonyl
- Methyl group
C₁₅H₁₆BrN₄O₄S (451.3 g/mol) Pyridine ring introduces aromatic heterocycle; amino group may enable hydrogen bonding.
N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide - 3-Nitrophenyl sulfonyl
- Phenyl sulfonyl
C₂₁H₁₉N₃O₇S (465.5 g/mol) Nitro group increases electron-withdrawing effects; potential for redox activity.
N-Hydroxy-N~2~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide - 4-Methoxyphenyl sulfonyl
- Hydroxyethyl and hydroxylamine groups
C₁₁H₁₆N₂O₆S (328.3 g/mol) Hydrophilic substituents improve solubility; hydroxylamine may act as a metal chelator.
Key Observations:
  • Electron-Donating vs.
  • Chirality : The N-(1-phenylethyl) group introduces a stereocenter absent in analogues like ’s cyclohexyl derivative, which may influence target selectivity .
  • Solubility : Hydrophilic groups (e.g., hydroxyethyl in ) improve aqueous solubility compared to the target compound’s lipophilic methoxy substituents .

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy groups increase logP compared to ’s hydrophilic derivative but remain less lipophilic than brominated () or nitrated () analogues.
  • Metabolic Stability : Bulky substituents (e.g., cyclohexyl in ) may slow hepatic metabolism, whereas the target compound’s aryl groups could undergo CYP450-mediated oxidation .

Biological Activity

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(1-phenylethyl)glycinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group, methoxy and methyl substituents on aromatic rings, and a glycinamide backbone. The synthesis typically involves the reaction of 2-methoxy-5-methylphenyl sulfonyl chloride with phenylalaninamide in the presence of a base such as triethylamine, followed by purification techniques like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may modulate the activity of specific biochemical pathways, influencing processes such as inflammation, pain modulation, and cellular repair mechanisms.

1. Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, glycinamide derivatives have been shown to enhance collagen production in human dermal fibroblasts (HDFs), promoting wound healing comparable to transforming growth factor-beta (TGF-β1) .

2. Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In studies evaluating related compounds, strong inhibition was observed, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

3. Antibacterial Activity

Preliminary evaluations suggest that this compound may possess antibacterial properties. Analogous compounds have shown moderate to strong activity against various bacterial strains, indicating the potential for development as an antibacterial agent .

Case Study: Collagen Production Enhancement

A study investigated the effects of glycinamide on collagen production in HDFs. The findings revealed that glycinamide significantly increased collagen levels without altering mRNA expression for collagen genes. This suggests a direct effect on protein synthesis pathways rather than transcriptional regulation .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds structurally related to this compound were tested for their ability to inhibit AChE and urease. Results indicated strong inhibitory activity, highlighting the therapeutic potential for neurological and gastrointestinal disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryEnhances collagen production in HDFs
Enzyme InhibitionStrong AChE and urease inhibition
AntibacterialModerate to strong activity against bacteria

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